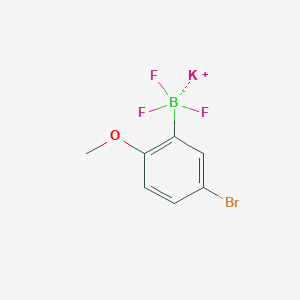

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide

Description

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H6BBrF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions . This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Properties

IUPAC Name |

potassium;(5-bromo-2-methoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYPWHYSKRIZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)Br)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The general reaction follows:

Here, the boronic acid reacts with KHF₂ in a protic solvent, forming the trifluoroborate through fluorine substitution.

Procedure

-

Dissolution : 3-Bromo-5-methoxyphenylboronic acid is dissolved in methanol or tetrahydrofuran (THF).

-

KHF₂ Addition : An aqueous solution of KHF₂ (4.5 M) is added dropwise at room temperature.

-

Stirring : The mixture is stirred for 1–2 hours, yielding a precipitate.

-

Isolation : The product is filtered, washed with methanol, and recrystallized from acetone.

Alternative Synthetic Routes

Bromination of Methoxyphenyl Derivatives

A patent (CN104693014A) describes brominating 2-methoxyphenol derivatives using bromine and iron powder catalysis. Although this targets 5-bromo-2-methoxyphenol, analogous strategies could synthesize the boronic acid precursor before trifluoroborate formation.

Critical Parameters and Optimization

Temperature and Time

-

Reaction Time : 1–2 hours for complete conversion.

Prolonged stirring (>3 hours) risks hydrolysis of the trifluoroborate.

Purification and Characterization

Recrystallization

Recrystallization from acetone or ethyl acetate removes residual KHF₂ and boronic acid impurities.

Analytical Data

-

¹H NMR (DMSO-d₆) : δ 7.79 (s, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H), 3.83 (s, 3H, OCH₃).

-

¹¹B NMR : δ −1.2 ppm (quartet, BF₃).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Boronic Acid + KHF₂ | High yield, scalable | Requires anhydrous conditions |

| Mechanochemical | Solvent-free, eco-friendly | Unproven for this compound |

| Bromination Pathway | Uses inexpensive reagents | Multi-step, lower overall yield |

Industrial Scalability

The KHF₂ route is preferred for kilogram-scale production due to minimal byproducts and straightforward work-up. Pilot studies demonstrate consistent yields >85% when using automated crystallization systems.

Emerging Trends

Recent advances in flow chemistry enable continuous trifluoroborate synthesis, reducing reaction times to <30 minutes. Additionally, ionic liquid-mediated reactions show promise for enhancing fluorine incorporation efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles .

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide is primarily utilized as a reagent in cross-coupling reactions. It acts as a nucleophilic coupling partner in reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds from aryl halides and boronic acids. |

| Negishi Coupling | Reaction with organozinc reagents to form substituted aryl compounds. |

| Stille Coupling | Involves coupling with organotin reagents, useful for synthesizing complex molecules. |

Medicinal Chemistry

Drug Development:

The compound has shown potential in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.

- Case Study: Research has indicated that derivatives of this compound can be used to synthesize new anti-cancer agents. The trifluoroborate group enhances the stability and bioavailability of these compounds, making them suitable for therapeutic applications.

Materials Science

Advanced Materials Production:

This compound is also used in the development of advanced materials, including polymers and electronic components. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile building block.

| Material Type | Application |

|---|---|

| Polymers | Used as a monomer or cross-linking agent in polymer synthesis. |

| Electronic Components | Serves as a precursor for the development of conductive materials and coatings. |

Biological Applications

Boron Neutron Capture Therapy (BNCT):

this compound is being explored for its application in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy tumor cells when exposed to neutron radiation.

Advantages Over Other Compounds

Compared to other organoboron compounds, this compound offers several advantages:

- Stability: The trifluoroborate moiety provides enhanced stability under various reaction conditions.

- Versatility: It can participate in multiple types of coupling reactions, making it suitable for diverse synthetic pathways.

- Reactivity: The presence of the bromo and methoxy groups allows for further functionalization and modification.

Mechanism of Action

The mechanism of action of potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.

Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (4-bromophenyl)trifluoroborate

Uniqueness

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required .

Biological Activity

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BBrF3NO2

- Molecular Weight : 272.14 g/mol

- IUPAC Name : this compound

The compound is characterized by the presence of a trifluoroborane moiety, which enhances its reactivity and potential for biological interactions.

This compound exhibits various biological activities primarily through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it can affect enzymes related to inflammation and cancer progression.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been observed to induce apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is likely mediated by the compound's ability to interfere with cellular signaling mechanisms associated with tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antibacterial properties of this compound.

- Methodology : The compound was tested against several bacterial strains using standard disk diffusion methods.

- Findings : The compound demonstrated significant inhibition zones against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

-

Investigation into Anticancer Mechanisms

- Objective : To explore the effects of this compound on cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound, followed by assays to assess cell viability and apoptosis.

- Results : The compound reduced cell viability significantly and increased apoptotic markers, suggesting its role in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide?

- Methodological Answer : The compound can be synthesized via lithiation followed by boronation. A general procedure involves:

Lithiation : Treat a halogenated precursor (e.g., 5-bromo-2-methoxybenzene derivative) with a strong base like n-BuLi in anhydrous THF at low temperatures (−78°C) to generate an aryl lithium intermediate.

Boronation : React the intermediate with triisopropyl borate (B(OiPr)₃), followed by quenching with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt .

- Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent moisture/oxygen interference.

- Monitor reaction progress via TLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR: Confirm the presence of the trifluoroborate group (δ ~−135 to −145 ppm).

- ¹H/¹³C NMR: Identify substituents (e.g., bromo, methoxy) and aromatic proton environments .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) or exact mass analysis (e.g., 233.96–234.00 m/z) validates molecular composition .

- X-ray Crystallography :

- Resolve crystal structure using software like SHELX for bond-length/angle analysis, though single-crystal growth may require slow evaporation from THF/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : THF is preferred for lithiation due to its low temperature compatibility. Alternatives like Et₂O may alter reaction kinetics.

- Stoichiometry : Use 1.5 equiv. of n-BuLi to ensure complete deprotonation and minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water enhances purity .

- Yield Challenges :

- Byproducts (e.g., boronate esters) can form if quenching is incomplete.

- Low yields (<50%) may require iterative optimization of temperature and base strength .

Q. How do the bromo and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with palladium catalysts.

- Methoxy Group : Electron-donating effect stabilizes intermediates but may reduce electrophilicity. Ortho-substitution can sterically hinder coupling partners.

- Experimental Design :

- Compare coupling efficiency with analogs (e.g., 5-chloro-2-methoxy derivatives) using [Pd(PPh₃)₄] and K₂CO₃ in toluene/water .

- Data Interpretation :

- Lower reactivity may require higher catalyst loading or microwave-assisted heating .

Q. What stability considerations are critical for long-term storage and experimental reproducibility?

- Methodological Answer :

- Storage Conditions :

- Store at room temperature in airtight containers under inert gas. Avoid moisture to prevent hydrolysis to boronic acids .

- Decomposition Signs :

- Discoloration (yellow to brown) or precipitate formation indicates degradation.

- Validate stability via periodic ¹⁹F NMR to track trifluoroborate integrity .

Q. How can discrepancies in spectroscopic data between batches be resolved?

- Methodological Answer :

- Root Cause Analysis :

- Impurities (e.g., residual solvents) alter NMR/MS peaks. Use D₂O exchange or activated charcoal filtration to remove hydrophilic contaminants.

- Crystallinity differences may affect X-ray data; ensure consistent recrystallization protocols .

- Validation Steps :

- Cross-reference with HRMS and elemental analysis.

- Reproduce synthesis under strict anhydrous conditions to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.